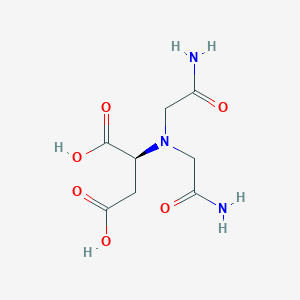![molecular formula C15H18O3 B12551892 1,3-Dioxaspiro[5.5]undecan-9-one, 2-phenyl- CAS No. 189509-25-9](/img/structure/B12551892.png)
1,3-Dioxaspiro[5.5]undecan-9-one, 2-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dioxaspiro[5.5]undecan-9-one, 2-phenyl- is a spiro compound characterized by a unique structure where a 1,3-dioxane ring is fused to a cyclohexane ring, forming a spiro junction at the 9th position. The phenyl group attached to the 2nd position of the dioxane ring adds to its chemical complexity and potential reactivity. Spiro compounds like this one are known for their intriguing conformational and stereochemical properties, making them valuable in various fields of research and industry .
Métodos De Preparación
The synthesis of 1,3-Dioxaspiro[5.5]undecan-9-one, 2-phenyl- typically involves the reaction of a suitable ketone with a diol in the presence of an acid catalyst to form the dioxane ring. One common method includes the use of phenyl-substituted cyclohexanone and ethylene glycol under acidic conditions to yield the desired spiro compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
1,3-Dioxaspiro[5.5]undecan-9-one, 2-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed depend on the type of reaction and the specific reagents used.
Aplicaciones Científicas De Investigación
1,3-Dioxaspiro[5.5]undecan-9-one, 2-phenyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex spiro compounds and in studying stereochemical properties.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the development of new materials with specific chemical and physical properties.
Mecanismo De Acción
The mechanism by which 1,3-Dioxaspiro[5.5]undecan-9-one, 2-phenyl- exerts its effects involves its interaction with molecular targets through its spiro structure. The dioxane ring can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The phenyl group can engage in π-π interactions, further affecting the compound’s behavior in various environments .
Comparación Con Compuestos Similares
Similar compounds to 1,3-Dioxaspiro[5.5]undecan-9-one, 2-phenyl- include:
1,3-Dioxaspiro[5.5]undecan-9-one: Lacks the phenyl group, resulting in different reactivity and applications.
1,3-Dithiaspiro[5.5]undecan-9-one: Contains sulfur atoms instead of oxygen, leading to distinct chemical properties.
1,3-Oxathiaspiro[5.5]undecan-9-one: Features both oxygen and sulfur atoms, offering a unique set of reactivities.
The uniqueness of 1,3-Dioxaspiro[5.5]undecan-9-one, 2-phenyl- lies in its specific combination of a dioxane ring with a phenyl group, providing a distinct set of chemical and physical properties that can be leveraged in various scientific and industrial applications.
Propiedades
Número CAS |
189509-25-9 |
|---|---|
Fórmula molecular |
C15H18O3 |
Peso molecular |
246.30 g/mol |
Nombre IUPAC |
2-phenyl-1,3-dioxaspiro[5.5]undecan-9-one |
InChI |
InChI=1S/C15H18O3/c16-13-6-8-15(9-7-13)10-11-17-14(18-15)12-4-2-1-3-5-12/h1-5,14H,6-11H2 |
Clave InChI |
UTGMKPZXDJNHOW-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(CCC1=O)CCOC(O2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


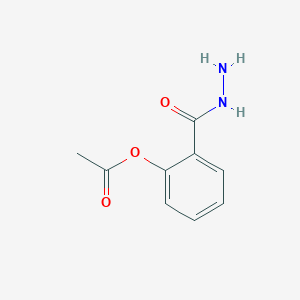
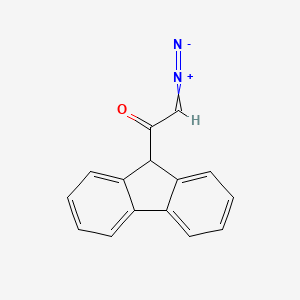
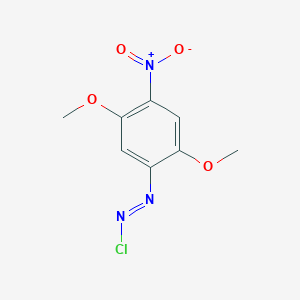
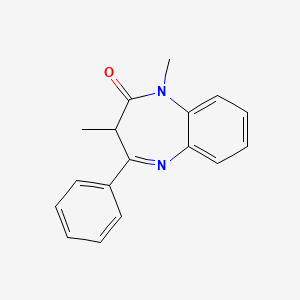
![1-[4-Bromo-5-(bromomethylidene)-2-oxo-2,5-dihydrofuran-3-yl]butyl acetate](/img/structure/B12551819.png)
methyl}-1,3,4-oxadiazole](/img/structure/B12551825.png)
![3-{(E)-[(3,4,5-Trimethoxyphenyl)methylidene]amino}-2H-1-benzopyran-2-one](/img/structure/B12551827.png)


![Diethyl 2-[(2-methylpropyl)amino]-2-sulfanylideneethyl phosphate](/img/structure/B12551873.png)
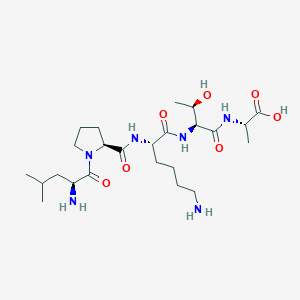
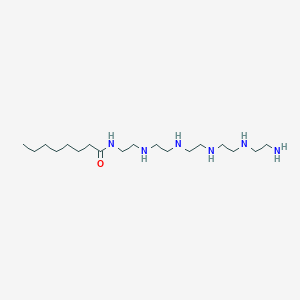
![Benzenepropanal, 2-[2-(chloromethyl)-2-propenyl]-](/img/structure/B12551900.png)
